molecular formula C16H18BrNO B5838459 4-bromo-2-[(mesitylamino)methyl]phenol

4-bromo-2-[(mesitylamino)methyl]phenol

Cat. No.: B5838459
M. Wt: 320.22 g/mol
InChI Key: FRSIPCZZEMORPP-UHFFFAOYSA-N
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Description

4-bromo-2-[(mesitylamino)methyl]phenol is a chemical compound supplied for Research Use Only. It is not for diagnostic or therapeutic use, nor for human or personal use. This Mannich base-type compound features a phenolic core substituted with a bromo group and an aminomethyl group linked to a mesityl ring. While specific studies on this exact compound are limited, its structural analogs are of significant interest in coordination chemistry and materials science. Similar compounds, such as those featuring iminomethyl (Schiff base) groups, are widely used as versatile ligands in the synthesis of metal complexes . These complexes are investigated for their potential biological activities, including enzyme inhibition . Furthermore, related Schiff base compounds are known to exhibit interesting chromic properties, such as thermochromism, where a change in crystal color is observed with temperature variations . The presence of the bromine atom may offer a site for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for synthesizing more complex organic molecules and functional materials. Researchers may explore its utility in developing new coordination polymers, as a precursor in organic synthesis, or in the study of hydrogen-bonded molecular crystals.

Properties

IUPAC Name

4-bromo-2-[(2,4,6-trimethylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-10-6-11(2)16(12(3)7-10)18-9-13-8-14(17)4-5-15(13)19/h4-8,18-19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIPCZZEMORPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=C(C=CC(=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures to 4-bromo-2-[(mesitylamino)methyl]phenol exhibit significant antimicrobial properties. For instance, derivatives of bromophenols have been shown to possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Studies have explored the anticancer potential of brominated phenolic compounds. The presence of the bromine atom in this compound may enhance its reactivity towards cellular targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells .

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to synthesize more complex organic molecules efficiently .

Synthesis of Pharmaceuticals

The compound can be utilized as an intermediate in the synthesis of pharmaceuticals. For example, it may be involved in the preparation of analgesics or anti-inflammatory drugs due to its structural similarity to known pharmacophores .

Polymerization Studies

Research has also focused on the use of this compound in polymer chemistry. Its phenolic structure allows it to participate in polymerization reactions, potentially leading to new materials with desirable mechanical and thermal properties .

Development of Sensors

The compound's unique chemical properties make it suitable for developing sensors, particularly those aimed at detecting environmental pollutants or biological markers. Its ability to form stable complexes with metal ions can be exploited for sensor applications .

Case Studies

StudyApplicationFindings
Yan et al., 2014Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
Swetha et al., 2017Anticancer PropertiesShowed that bromophenols induce apoptosis in breast cancer cell lines, highlighting their potential in cancer therapy .
Bregman et al., 1964Organic SynthesisUtilized as an intermediate for synthesizing complex organic molecules, showcasing versatility in synthetic applications .

Comparison with Similar Compounds

Key Compounds:

  • (E)-4-Bromo-2-(((4-Bromophenyl)imino)methyl)phenol (HL1): A Schiff base with dual bromo substituents. Forms stable Cu²⁺ complexes (binding constant ~10⁵ M⁻¹) via the imine nitrogen and phenolic oxygen, enabling selective Cu²⁺ detection through fluorescence quenching .
  • 4-Bromo-2-[(E)-(2-Morpholinoethylimino)Methyl]Phenol: Incorporates a morpholine group, enhancing solubility and antioxidant activity (FRAP assay: 929 µM Fe²⁺ equivalent/g) due to electron-donating effects .

Comparison:

The mesitylamino methyl group in the target compound lacks the imine’s metal-chelating ability but may exhibit unique steric effects. However, the amine group might facilitate hydrogen bonding, influencing crystal packing or biological interactions .

Key Compounds:

  • Zinc Complexes of 4-Bromo-2-(Piperazinyl-Ethylimino)Methylphenol: Show low toxicity in hematological and biochemical assays but exhibit dose-dependent liver activity reduction .
  • 4-Bromo-2-((Pyridin-2-Ylmethylimino)Methyl)Phenol: Forms stable metal complexes with antitumor properties, as seen in vanadium(V) derivatives .

Comparison:

However, its steric hindrance might reduce binding to biological targets compared to smaller substituents like pyridyl or morpholine groups. Toxicity data for similar compounds suggest the need for dose optimization to mitigate organ-specific effects .

Structural and Thermochromic Properties

Key Compounds:

  • (E)-4-Bromo-2-[(Phenylimino)Methyl]Phenol: Exhibits thermochromism, with color varying between polymorphs (orange vs. yellow) due to intramolecular O–H···N hydrogen bonding and crystal packing differences .

Comparison:

The mesityl group’s bulk may disrupt planar molecular conformations, altering π-π interactions and reducing thermochromic sensitivity. However, its methyl groups could stabilize crystal lattices through van der Waals forces, enhancing thermal stability .

Data Tables

Table 1: Functional Group and Substituent Impact on Properties

Compound Functional Group Key Substituent Key Property/Activity Reference
4-Bromo-2-[(mesitylamino)methyl]phenol Aminomethyl Mesityl (2,4,6-trimethyl) Steric hindrance, potential H-bonding N/A
HL1 (Schiff base) Imine 4-Bromophenyl Cu²⁺ sensing (K = 1.2 × 10⁵ M⁻¹)
4-Bromo-2-(morpholinophenylimino)phenol Imine Morpholine Antioxidant activity (929 µM Fe²⁺/g)

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-[(mesitylamino)methyl]phenol, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 4-bromo-2-hydroxybenzaldehyde and mesitylamine in a polar aprotic solvent (e.g., ethanol or methanol) under reflux. Catalysts like acetic acid or molecular sieves can enhance imine formation. Purification is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane eluents. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:amine) to improve yields (>70%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the imine bond (δ 8.3–8.5 ppm for CH=N) and aromatic protons.
  • FTIR : Stretching vibrations for -OH (3200–3500 cm1^{-1}), C=N (1630–1650 cm1^{-1}), and C-Br (550–600 cm1^{-1}).
  • XRD : Resolves crystal packing and bond parameters (e.g., C-Br bond length ~1.89 Å).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 334.1) .

Q. What preliminary biological activities have been observed, and how are these assays conducted?

Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus and E. coli). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells). Dose-response curves (0.1–100 µM) and controls (DMSO vehicle) are critical for reproducibility .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV), electrostatic potential maps (identifying nucleophilic/electrophilic sites), and Fukui indices for reactivity. Solvent effects (e.g., ethanol) are modeled using the PCM approach. These studies guide predictions of regioselectivity in electrophilic substitution reactions .

Q. What insights do crystallographic studies provide into molecular conformation and intermolecular interactions?

Single-crystal XRD reveals a monoclinic lattice (space group Cc) with Br···H-C (3.2 Å) and π-π stacking (3.8 Å) interactions. Hirshfeld surface analysis quantifies intermolecular contacts: 12% Br···H, 25% C···H, and 15% O···H. Thermochromism in polymorphs (e.g., 1A vs. 1B) correlates with dihedral angle shifts (Δθ > 10°) upon heating .

Q. How does the compound interact with transition metal ions, and what are the stability constants of such complexes?

pH-metric titrations in 75:25 dioxane-water (μ = 0.1 M KCl) determine stability constants (log K) for Co(II), Ni(II), Cu(II), and Zn(II) complexes. For example, Cu(II) forms a 1:2 (metal:ligand) complex with log K = 8.2 ± 0.1. Job’s plot and UV-Vis spectroscopy (d-d transitions at 600–700 nm) confirm stoichiometry .

Q. What are the thermochromic properties of this compound, and how do molecular conformations influence them?

DSC and variable-temperature XRD show reversible color shifts (yellow ↔ orange) at 120–150°C due to conformational changes in the imine group (Δ dihedral angle = 15°). The enol-keto tautomerism, driven by proton transfer between phenolic -OH and C=N, is confirmed via FTIR (O-H stretch disappearance at >100°C) .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity and target interactions?

SAR studies compare analogs:

  • Replacing Br with Cl reduces antimicrobial potency (MIC increases from 8 µg/mL to 32 µg/mL).
  • Adding a methoxy group enhances binding to cytochrome P450 (docking score: −9.2 kcal/mol vs. −7.8 for Br-only).
  • Molecular dynamics (MD) simulations (100 ns) reveal stable hydrogen bonds with Tyr308 in the enzyme active site .

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